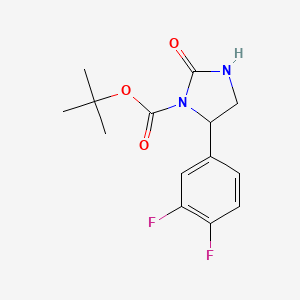![molecular formula C11H18O4 B13040696 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13040696.png)
8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-1,4-dioxaspiro[45]decane-8-carboxylic acid is an organic compound characterized by a spirocyclic structure, which includes a dioxane ring fused to a decane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate with appropriate reagents. One common method includes the use of ethylene glycol and cyclohexanone under acidic conditions to form the spirocyclic intermediate, which is then further reacted with ethyl chloroformate to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the carboxylic acid group, often using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the design of novel organic compounds.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural products.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including agrochemicals and functional materials.
Mécanisme D'action
The mechanism by which 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in metabolic processes.
Comparaison Avec Des Composés Similaires
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester: Similar in structure but with an ester group instead of a carboxylic acid group.
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid methyl ester: Another ester variant with a methyl group.
1,4-Dioxaspiro[4.5]decane-8-carboxylic acid: Lacks the ethyl group, providing a simpler structure.
Uniqueness: 8-Ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is unique due to its ethyl substitution, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such structural features are advantageous.
Propriétés
Formule moléculaire |
C11H18O4 |
|---|---|
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
8-ethyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C11H18O4/c1-2-10(9(12)13)3-5-11(6-4-10)14-7-8-15-11/h2-8H2,1H3,(H,12,13) |
Clé InChI |
MEUTXOHJZRIHFF-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2(CC1)OCCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


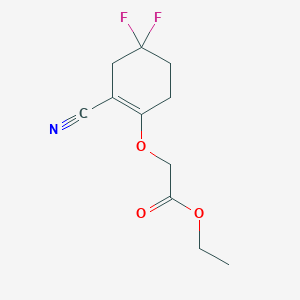
![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)
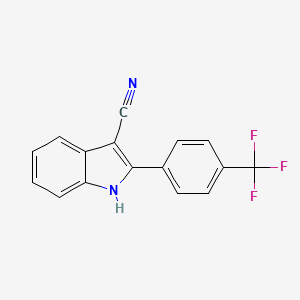


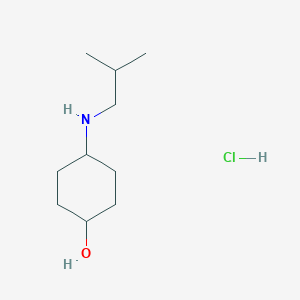

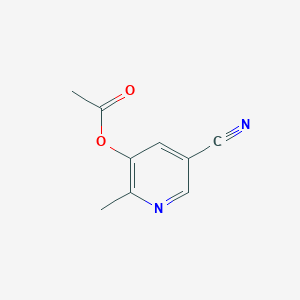
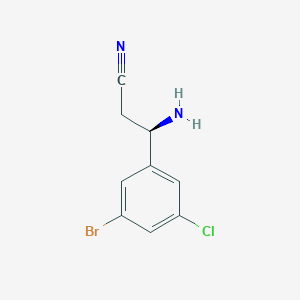
![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)


![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoylcyanide](/img/structure/B13040691.png)
